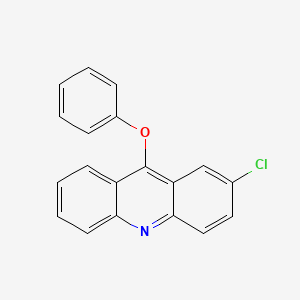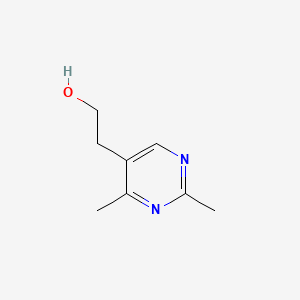
2,4-Dimethyl-5-pyrimidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylpyrimidin-5-yl)ethanol is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylpyrimidin-5-yl)ethanol typically involves the reaction of 2,4-dimethylpyrimidine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the ethylene oxide, followed by protonation to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2,4-dimethylpyrimidin-5-yl)ethanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylpyrimidin-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-(2,4-Dimethylpyrimidin-5-yl)acetaldehyde or 2-(2,4-dimethylpyrimidin-5-yl)acetic acid.
Reduction: 2-(2,4-Dimethylpyrimidin-5-yl)ethylamine.
Substitution: 2-(2,4-Dimethylpyrimidin-5-yl)ethyl chloride or 2-(2,4-dimethylpyrimidin-5-yl)ethyl bromide.
Scientific Research Applications
2-(2,4-Dimethylpyrimidin-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylpyrimidin-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows it to form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylpyrimidin-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(2,4-Dimethylpyrimidin-5-yl)acetaldehyde: An oxidized form of the compound.
2-(2,4-Dimethylpyrimidin-5-yl)ethylamine: A reduced form of the compound.
Uniqueness
2-(2,4-Dimethylpyrimidin-5-yl)ethanol is unique due to its specific combination of a pyrimidine ring and an ethanol group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
36324-03-5 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-8(3-4-11)5-9-7(2)10-6/h5,11H,3-4H2,1-2H3 |
InChI Key |
BPCOFUURUHNDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
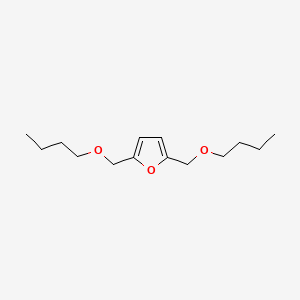
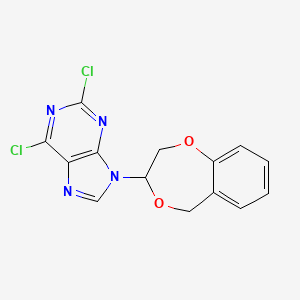
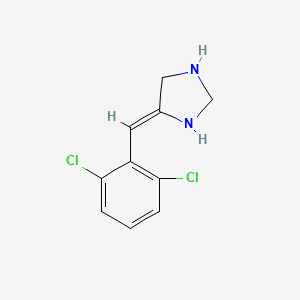
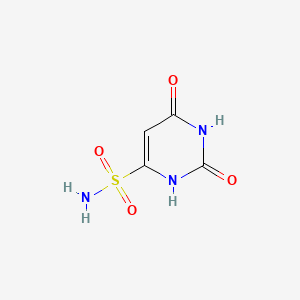
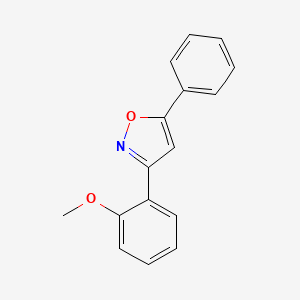
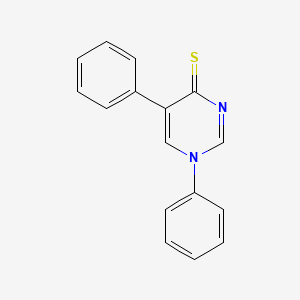

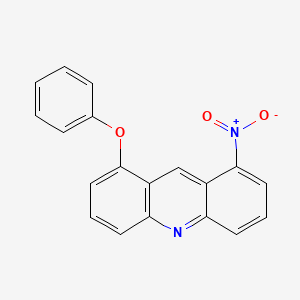
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)

